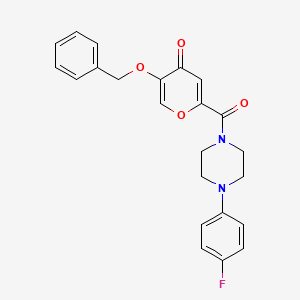

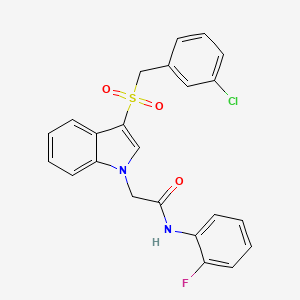

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with nitrobenzamide groups and fluorine substitutions have been investigated for their dynamic behavior in biological membranes, synthesis methods, crystal structures, vibrational spectroscopic analysis, and reactions with biological amines .

Synthesis Analysis

The synthesis of related fluorine-substituted benzamide compounds involves complex organic reactions, often requiring high temperatures and specialized reagents. For instance, the automated synthesis of a fluorobenzamido compound described in one study involves trapping no-carrier-added fluorine on a cartridge, followed by nucleophilic fluorination and preparative HPLC purification . Although the exact synthesis route for "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide" is not provided, it is likely to involve similar sophisticated synthetic techniques.

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated in one of the studies . This method provides detailed information about the stereochemistry and crystal packing of the compound, which is crucial for understanding its physical and chemical properties.

Chemical Reactions Analysis

Compounds with nitrobenzamide groups can undergo various chemical reactions, particularly with amines. The reaction of amines with a related compound, 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole, has been studied, showing the formation of fluorescent derivatives, which suggests potential applications in detection and analysis . This indicates that "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide" may also react with biological amines to form detectable products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide compounds can be characterized using vibrational spectroscopy methods such as FTIR and FT-Raman. These techniques provide insights into the vibrational frequencies and intensities associated with different functional groups in the molecule . Additionally, computational methods like DFT can predict properties such as HOMO-LUMO gaps, polarizabilities, and hyperpolarizabilities, which are indicative of the compound's electronic structure and potential applications in electro-optical devices .

Applications De Recherche Scientifique

Structural Studies and Molecular Complexation

- Research on various solvates and salts of nitrofurantoin, a related compound, explored their crystal structures and thermal behaviors, highlighting the potential for using co-crystal solvates to prepare anhydrous co-crystals, which could be relevant for drug formulation and development (Vangala, Chow, & Tan, 2013).

Fluorescent Probes and Membrane Interactions

- Studies on Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled compounds, which share a nitrobenzoyl moiety, show their application in studying membrane dynamics and interactions, suggesting the potential of similar nitrobenzamide derivatives for biochemical analysis or as fluorescent probes (Alakoskela & Kinnunen, 2001).

Electrochemical and Optical Properties

- Research into nitrobenzoyl pyrrole derivatives, focusing on their optical and electrochemical properties, indicates the utility of such compounds in developing materials for electronic applications, such as electrochromic devices (Coelho et al., 2014).

Synthesis and Drug Development

- A study on the synthesis of a novel oxazolidinone antibacterial candidate presents a cost-effective route, demonstrating the importance of innovative synthesis methods in drug development, which could be applicable to the synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide for pharmaceutical uses (Yang et al., 2014).

Antimycobacterial Activity

- A series of novel nitrobenzamide derivatives were synthesized and evaluated for their in vitro antitubercular activity, illustrating the potential of nitrobenzamide compounds in addressing infectious diseases (Wang et al., 2019).

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDNVOMKPLIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

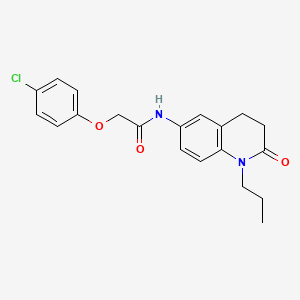

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)